N-(3-Ethoxyphenyl)-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide (EPPTB) is a selective antagonist of the mouse trace amine-associated receptor 1 (mTAAR1). [] It is a valuable tool in scientific research for investigating the role of TAAR1 in various physiological processes, particularly in the central nervous system. [, , , , , , , , , , , , ] TAAR1 is a G protein-coupled receptor that is activated by trace amines, a group of endogenous compounds that modulate the activity of classical neurotransmitters like dopamine and serotonin. [, , ] EPPTB's selectivity for mTAAR1 makes it a useful tool for dissecting TAAR1-mediated signaling pathways and exploring the therapeutic potential of targeting this receptor. [, , , , ]
EPPTB was developed as part of research efforts to explore the role of TAAR1 in the central nervous system. It is primarily sourced from synthetic processes detailed in scientific literature, with studies indicating its efficacy as a selective antagonist that exhibits high binding affinity for mouse TAAR1, with a dissociation constant (Ki) of approximately 0.9 nM . The compound is classified under pharmacological agents targeting G protein-coupled receptors, specifically those involved in neurotransmitter regulation.
The synthesis of EPPTB involves several key steps that utilize established organic chemistry techniques. While specific detailed protocols may vary, a general method includes:
The synthesis parameters such as temperature, reaction time, and concentrations are critical for optimizing yield and purity, although specific values may vary based on the method employed.
EPPTB has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is C₁₆H₁₅F₃N₂O, and its structure includes:
The three-dimensional conformation of EPPTB allows it to fit into the binding pocket of TAAR1 effectively, facilitating its antagonistic action .
EPPTB participates in various chemical reactions relevant to its function as a TAAR1 antagonist:
Quantitative structure-activity relationship (QSAR) studies have been employed to analyze the effectiveness of different structural modifications on these chemical interactions .
EPPTB acts primarily as an antagonist at TAAR1, which is a G protein-coupled receptor involved in modulating dopaminergic signaling. Its mechanism includes:
EPPTB exhibits several notable physical and chemical properties:
These properties are critical for understanding its bioavailability and therapeutic potential .
EPPTB has significant applications in scientific research:
Trace Amine-Associated Receptor 1 is a Gαs-coupled G protein-coupled receptor primarily located intracellularly within presynaptic terminals of monoaminergic neurons. Unlike classical biogenic amine receptors, Trace Amine-Associated Receptor 1 exhibits a distinct evolutionary trajectory among species, with human Trace Amine-Associated Receptor 1 sharing only ~79% amino acid identity with rodent orthologues [1] [4]. This receptor displays unique subcellular localization patterns, with immunoelectron microscopy studies revealing predominant intracellular distribution (approximately 97.7% in intracellular membranes) rather than plasma membrane expression. This intracellular localization necessitates ligands to traverse neuronal membranes via transporters or passive diffusion to engage the receptor [1] [4] [6].
Trace Amine-Associated Receptor 1 is co-expressed with dopamine, serotonin, and norepinephrine systems in key brain regions, including the ventral tegmental area, dorsal raphe nucleus, and locus coeruleus. Within these regions, Trace Amine-Associated Receptor 1 forms functional heteromers with dopamine D2 receptors and other monoaminergic autoreceptors, enabling bidirectional modulation of neurotransmission [4] [6] [8]. Signal transduction occurs primarily through Gαs-mediated cyclic adenosine monophosphate production, though β-arrestin-2 recruitment and Gαq/11-mediated pathways have also been documented, indicating complex signaling plasticity [1] [4] [7].
Table 1: Expression Profile of Trace Amine-Associated Receptor 1 in Mammalian Systems
Location | Cellular Distribution | Functional Significance |
---|---|---|
Central Nervous System | Presynaptic terminals of monoaminergic neurons; Astrocytes | Modulation of neurotransmitter release and neuronal excitability |
Peripheral Organs | Stomach enteroendocrine cells; Duodenum; Pancreatic β-cells; Leukocytes | Regulation of glucagon-like peptide-1, peptide YY, and somatostatin secretion |
Species Variability | High expression in primate limbic regions; Differential ligand affinity across species | Impacts translational applicability of rodent data |
Trace Amine-Associated Receptor 1 functions as a rheostat of monoaminergic tone through several convergent mechanisms. Electrophysiological studies demonstrate that receptor activation hyperpolarizes dopamine neurons in the ventral tegmental area via G protein-gated inwardly rectifying potassium channel currents, effectively reducing neuronal firing rates [2] [6] [9]. This inhibition occurs through cyclic adenosine monophosphate-dependent enhancement of potassium channel conductivity, establishing Trace Amine-Associated Receptor 1 as a critical brake on dopaminergic hyperactivity [2] [6]. Concurrently, Trace Amine-Associated Receptor 1 activation attenuates dopamine D2 autoreceptor and serotonin 5-hydroxytryptamine-1A receptor sensitivity by inhibiting G protein-coupled receptor kinase-mediated phosphorylation, thereby reducing receptor desensitization and promoting sustained inhibitory feedback [6] [8].
The receptor's regulatory scope extends to neurotransmitter release dynamics. While Trace Amine-Associated Receptor 1 does not directly modulate dopamine transporter function, it influences vesicular dopamine release through protein kinase A-dependent phosphorylation of synapsin proteins and dopamine D2 receptor heteromerization [4] [6]. These mechanisms position Trace Amine-Associated Receptor 1 as a pivotal modulator in neuropsychiatric conditions characterized by monoaminergic dysregulation:
N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide emerged from high-throughput screening efforts at Hoffmann-La Roche, representing the first selective Trace Amine-Associated Receptor 1 antagonist characterized in scientific literature. Identification occurred through systematic screening of compound libraries using human Trace Amine-Associated Receptor 1-expressing cell lines, where N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide demonstrated potent inhibition of β-phenylethylamine-induced cyclic adenosine monophosphate accumulation [2] [3] [6]. Medicinal chemistry optimization focused on improving physicochemical and pharmacokinetic properties while maintaining target specificity [2] [6].
Pharmacological characterization revealed N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide functions as a competitive antagonist at mouse Trace Amine-Associated Receptor 1 (half-maximal inhibitory concentration = 27.5 ± 9.4 nM) but exhibits inverse agonist properties by reducing constitutive receptor activity in vitro (approximately 12% reduction in basal cyclic adenosine monophosphate levels; half-maximal inhibitory concentration = 19 nM) [2] [3] [6]. The compound displays profound species-dependent pharmacology, with substantially reduced potency at rat (half-maximal inhibitory concentration = 4,539 nM) and human (half-maximal inhibitory concentration = 7,487 nM) receptors. Radioligand binding assays confirmed this selectivity pattern, showing sub-nanomolar affinity for mouse Trace Amine-Associated Receptor 1 (Ki = 0.9 nM) versus negligible binding to the human orthologue (Ki >5,000 nM) [2] [6] [8].
Table 2: Pharmacological Profile and Functional Effects of N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide
Parameter | Mouse Model | Rat Model | Human Model | Functional Significance |
---|---|---|---|---|
Half-Maximal Inhibitory Concentration (nM) | 27.5 | 4,539 | 7,487 | Species-specific research applications |
Binding Affinity (Ki, nM) | 0.9 | 942 | >5,000 | Explains differential potency |
Inverse Agonism | Reduces basal cyclic adenosine monophosphate by 12% | Minimal effect | Minimal effect | Indicates constitutive Trace Amine-Associated Receptor 1 activity |
Electrophysiological Effect | Increases ventral tegmental area dopamine neuron firing | Weak effect | Not demonstrated | Confirms tonic Trace Amine-Associated Receptor 1 activation in vivo |
Dopamine D2 Receptor Modulation | Increases dopamine potency; Reduces desensitization | Moderate effect | Not demonstrated | Reveals Trace Amine-Associated Receptor 1–D2 receptor crosstalk |
N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide's significance lies in its unprecedented selectivity, enabling mechanistic dissection of Trace Amine-Associated Receptor 1 function without confounding activity at classical monoamine receptors. Comprehensive off-target profiling demonstrated negligible interaction with 65 receptors, transporters, and enzymes at 10 μM concentrations, including dopamine D1/D2, serotonin 5-hydroxytryptamine-1A/2A, and adrenergic α/β receptors [2] [6]. This pharmacological selectivity facilitated critical discoveries regarding Trace Amine-Associated Receptor 1's tonic regulation of neuronal excitability and dopamine D2 receptor sensitivity. However, N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide's limitations—particularly its species selectivity, poor pharmacokinetic properties, and high clearance—have constrained translational applications and spurred development of newer antagonists like RTI-7470-44 for human studies [6] [7] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1